L-771688
Overview
Description
It has a Ki value of 0.43±0.02 nM and is primarily used for the treatment of benign prostatic hyperplasia . This compound is known for its high affinity and selectivity towards alpha1A-adrenoceptors, making it a valuable tool in scientific research.
Preparation Methods
The synthesis of L-771688 involves several steps, including the preparation of chiral precursors. One method involves the catalytic asymmetric Biginelli reaction, which is used to craft enantiomerically pure dihydropyrimidinones . The preparation of the chiral precursors of this compound has been investigated using various methods, including the use of ionic liquids, Lewis acids, and organocatalysts .
Chemical Reactions Analysis
L-771688 undergoes several types of chemical reactions, including binding reactions with alpha1A-adrenoceptors. Specific [3H]this compound binding to cloned human alpha1A-adrenoceptors is inhibited with high potency by subtype-selective compounds such as GG818 and this compound itself . The binding reaction is conducted at 25°C for 1 hour or various time intervals in the association rate studies . Common reagents used in these reactions include DMSO, methanol, and water . The major products formed from these reactions are the bound complexes of this compound with alpha1A-adrenoceptors .
Scientific Research Applications
L-771688 has a wide range of scientific research applications. It is used in the study of alpha1A-adrenoceptors and their role in various physiological processes. The compound is also used in the development of treatments for benign prostatic hyperplasia . Additionally, this compound has been used in studies investigating the pharmacokinetics of alpha1A-adrenoceptor antagonists and their interactions with other drugs . The compound’s high selectivity and potency make it a valuable tool in both in vitro and in vivo studies .
Mechanism of Action
L-771688 exerts its effects by selectively antagonizing alpha1A-adrenoceptors. It exhibits high affinity (Ki ≤ 1 nM) and over 500-fold selectivity over the alpha1B and alpha1D isoforms . The compound potently antagonizes norepinephrine-induced responses at these receptors, inhibiting contractions induced by phenylephrine or A-61603 in various animal models . The molecular targets of this compound are the alpha1A-adrenoceptors, and the pathways involved include the inhibition of norepinephrine-induced signaling .
Comparison with Similar Compounds
L-771688 is unique in its high selectivity and potency towards alpha1A-adrenoceptors. Similar compounds include GG818, prazosin, and terazosin, which also target alpha1-adrenoceptors but with varying degrees of selectivity and potency . GG818, for example, has a Ki value of 0.026±0.002 nM, making it more potent than this compound . Prazosin and terazosin are less selective and potent compared to this compound, with Ki values of 0.088±0.032 nM and 1.8±0.65 nM, respectively . The unique selectivity and potency of this compound make it a valuable tool in the study of alpha1A-adrenoceptors and their role in various physiological processes.
Properties
IUPAC Name |
methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFCSQUTLDLAR-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C([C@@H](N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200050-59-5 | |
Record name | L-771688 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200050595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-771688 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW9MH6LGKH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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